molecular formula C5H14ClNO B1387006 2-Ethoxy-propylamine hydrochloride CAS No. 1184979-76-7

2-Ethoxy-propylamine hydrochloride

Cat. No. B1387006
CAS RN: 1184979-76-7
M. Wt: 139.62 g/mol
InChI Key: AZBRERYHQCIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Amines like this compound can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Additionally, amines can react with sulfonyl groups to form sulfonamides .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 139.62 .

Mechanism of Action

The mechanism of action of 2-Ethoxy-propylamine hydrochloride is not fully understood. However, it is believed that the hydrochloride group interacts with the amine group, forming a covalent bond. This bond is responsible for the solubility of this compound in water and other polar solvents. Additionally, the hydrochloride group may also interact with other molecules, such as proteins, to form a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Advantages and Limitations for Lab Experiments

2-Ethoxy-propylamine hydrochloride has a number of advantages for laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it is relatively stable, making it suitable for long-term storage. However, this compound is also a weak acid, making it susceptible to hydrolysis in alkaline solutions. Additionally, it may react with other compounds, such as proteins, to form stable complexes.

Future Directions

In the future, 2-Ethoxy-propylamine hydrochloride may be used in a variety of applications, such as drug synthesis, peptide synthesis, and the synthesis of heterocyclic compounds. Additionally, it may be used in the synthesis of polymers and as a reactant in organic synthesis. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research may be conducted to explore the potential use of this compound in drug development.

Scientific Research Applications

2-Ethoxy-propylamine hydrochloride is used in a variety of scientific research applications. It is used in the synthesis of organic compounds and pharmaceuticals, as well as in the synthesis of peptides and other biomolecules. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers. Additionally, this compound is used in the synthesis of heterocyclic compounds, and as a reactant in the synthesis of pharmaceuticals.

properties

IUPAC Name

2-ethoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBRERYHQCIIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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